

# In-Depth Technical Guide: NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me (PROTAC Linker 31)

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## Compound of Interest

Compound Name: NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional molecule **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me**, also known as 4-(4-(aminomethyl)phenyl)butanoic acid methyl ester. This compound is of significant interest to the research community, particularly in the field of targeted protein degradation, where it serves as a crucial linker component in the design of Proteolysis Targeting Chimeras (PROTACs).

## Commercial Availability

**NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me** is commercially available from various chemical suppliers, often marketed under the synonym PROTAC Linker 31. Researchers can procure this compound for research and development purposes. Key identifying information and typical product specifications are summarized below.

Identifier	Value	Source
Chemical Name	4-(4-(aminomethyl)phenyl)butanoic acid methyl ester	-
Synonym	PROTAC Linker 31	[1][2][3]
CAS Number	1263819-48-2	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	222.28 g/mol	[1][2]
Purity	Typically ≥95%	[2][4]
Storage Conditions	Store at -20°C or -5°C, keep in dry and avoid sunlight	[1][2][4]

Table 1: Commercial Availability and Properties of **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me**

Supplier	Product Name/Number
TargetMol	T18624
Huateng Pharma	-
Biopharma PEG	12458
MedChemExpress	-
CymitQuimica	-

Table 2: Example Suppliers of **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me**

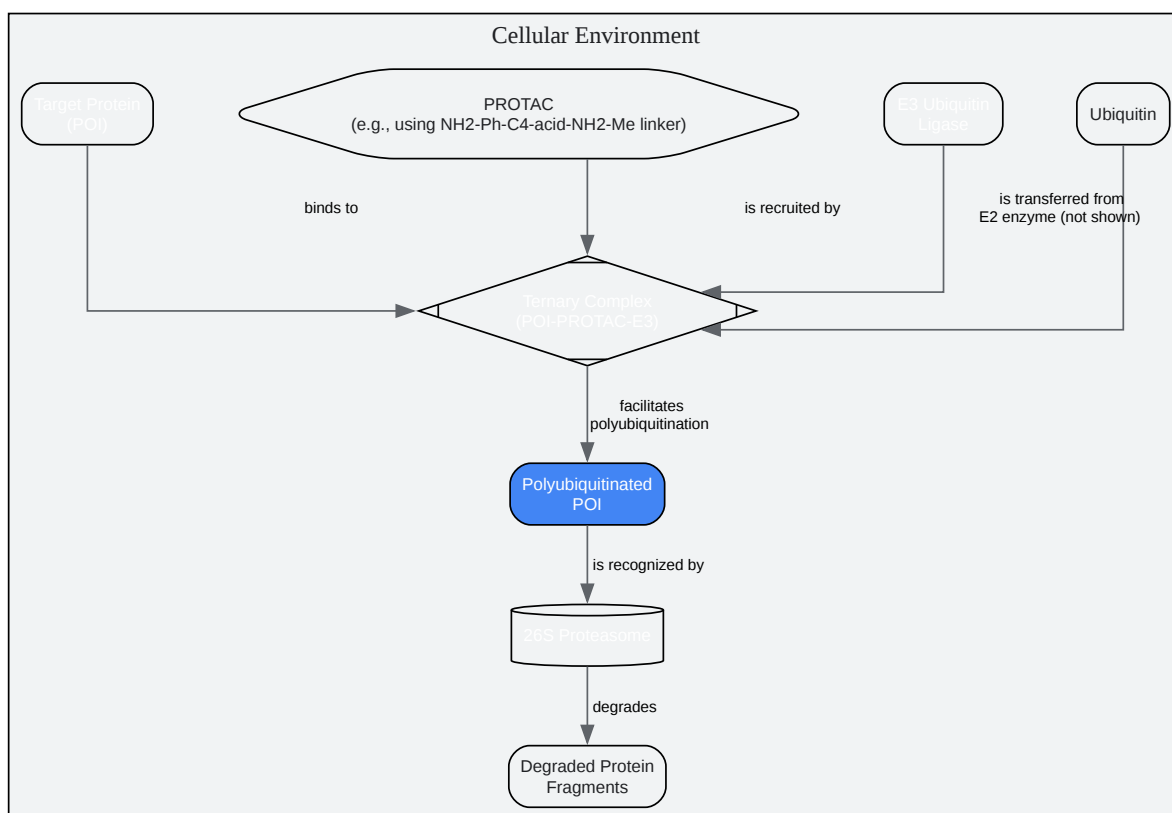
## Biological Role and Application in PROTAC Technology

**NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me** is an alkyl chain-based bifunctional linker used in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[5] One ligand binds to a target protein of interest (POI), while the other

recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the ubiquitin-proteasome system (UPS).  
[2][5]

The UPS is a critical cellular pathway for the degradation of unwanted or misfolded proteins. The process involves a cascade of enzymatic reactions mediated by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).<sup>[2]</sup> The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.<sup>[5]</sup>

PROTACs effectively hijack this endogenous system to selectively eliminate target proteins, offering a powerful strategy for therapeutic intervention, particularly in oncology.<sup>[2]</sup> The linker component of a PROTAC, such as **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me**, plays a crucial role in determining the efficacy of the resulting degrader molecule by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.



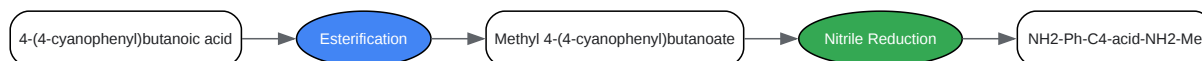
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Figure 1: The mechanism of action of a PROTAC utilizing a linker like **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me** to induce targeted protein degradation via the ubiquitin-proteasome system.

## Proposed Experimental Protocol for Synthesis

While specific, detailed synthesis protocols for **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me** are not readily available in the public domain, a plausible synthetic route can be proposed based on

established organic chemistry principles. The following multi-step synthesis starts from the commercially available 4-(4-cyanophenyl)butanoic acid.



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Figure 2: Proposed synthetic workflow for **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me**.

## Step 1: Esterification of 4-(4-cyanophenyl)butanoic acid

This step involves the conversion of the carboxylic acid to its corresponding methyl ester. A standard Fischer esterification is a suitable method.

Materials and Reagents:

- 4-(4-cyanophenyl)butanoic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Thionyl chloride (SOCl<sub>2</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- Dissolve 4-(4-cyanophenyl)butanoic acid in an excess of anhydrous methanol in a round-bottom flask.
- Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride dropwise).

- Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 4-(4-cyanophenyl)butanoate.
- The crude product can be purified by column chromatography on silica gel if necessary.

## Step 2: Reduction of Methyl 4-(4-cyanophenyl)butanoate to NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me

This step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials and Reagents:

- Methyl 4-(4-cyanophenyl)butanoate
- Palladium on carbon (10% Pd/C) or Raney Nickel
- Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)
- Hydrogen gas (H<sub>2</sub>)
- Filtration agent (e.g., Celite®)

Procedure:

- Dissolve methyl 4-(4-cyanophenyl)butanoate in a suitable anhydrous solvent in a hydrogenation vessel.
- Carefully add the catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me**.
- The final product can be purified by column chromatography or recrystallization if necessary.

## Safety Information

A complete Safety Data Sheet (SDS) should be consulted before handling **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me** or any of the reagents mentioned in the synthesis protocol. General safety precautions include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoiding inhalation, ingestion, and skin contact.
- In case of exposure, follow the first-aid measures outlined in the SDS.[\[6\]](#)

This technical guide provides a starting point for researchers interested in utilizing **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me** in their work. The commercial availability of this linker facilitates its direct use in the synthesis of PROTACs, while the proposed synthetic route offers a viable path for its in-house preparation. As the field of targeted protein degradation continues to evolve, the strategic application of well-defined linkers like **NH<sub>2</sub>-Ph-C<sub>4</sub>-acid-NH<sub>2</sub>-Me** will remain a cornerstone of rational degrader design.

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